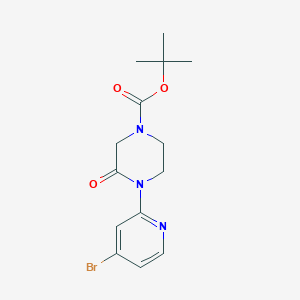
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- is a compound that has garnered interest due to its structural similarity to capsaicin, a compound known for its biological activity. This compound features a 1,3-benzodioxole ring and a benzenesulfonamide group, making it distinct from capsaicin, which has a 2-methoxyphenol moiety and an aliphatic amide chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves converting the vanillyl system on the capsaicinoid structure to a benzodioxol group and modifying the alkyl-lipophilic chain by an aromatic ring. The amide bond is replaced by a sulfonamide bond using bioisosteric concepts . Specific reaction conditions and reagents used in the synthesis include:
Starting Materials: 1,3-benzodioxole and benzenesulfonamide.
Reaction Conditions: The reaction typically involves heating the starting materials in the presence of a suitable catalyst.
Catalysts: Common catalysts include acids or bases that facilitate the formation of the sulfonamide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to capsaicin.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves its interaction with molecular targets similar to those of capsaicin. It is believed to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Capsaicin: Differs by having a 2-methoxyphenol moiety and an aliphatic amide chain.
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide: Another analogue with slight structural variations.
Uniqueness
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- is unique due to its combination of a 1,3-benzodioxole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties compared to its analogues .
Propiedades
Número CAS |
100200-71-3 |
|---|---|
Fórmula molecular |
C15H13NO4S |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H13NO4S/c1-11-2-5-13(6-3-11)21(17,18)16-9-12-4-7-14-15(8-12)20-10-19-14/h2-9H,10H2,1H3 |
Clave InChI |
FAAORLFQSDBSJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


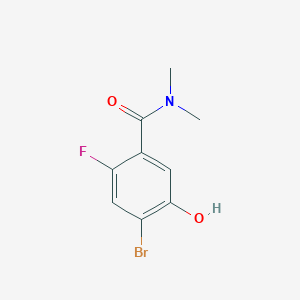

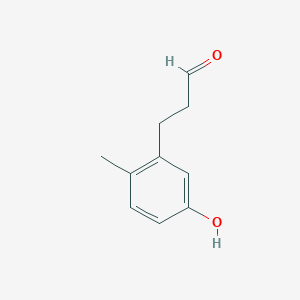
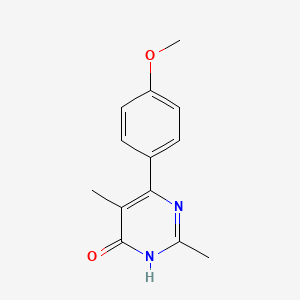

![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)

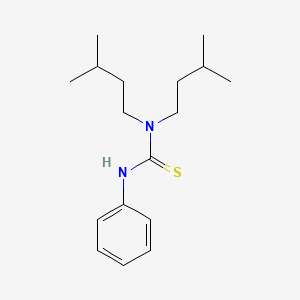
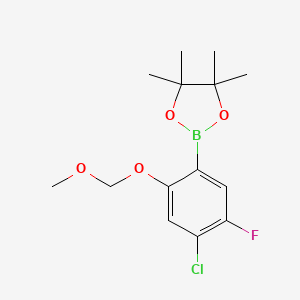



![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
